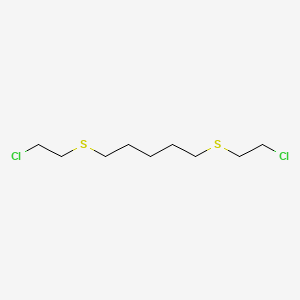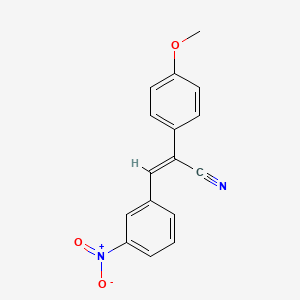
1H-Indole, 1-((2-aminophenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-((2-aminophenyl)sulfonyl)- is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities.
Métodos De Preparación
The synthesis of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- can be achieved through several methods. One common synthetic route involves the iodophor-/H2O2-mediated sulfonylation of indoles with sulfonyl hydrazides in an aqueous phase. This method is efficient, environmentally friendly, and suitable for a wide range of substrates . Another approach is the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions .
Análisis De Reacciones Químicas
1H-Indole, 1-((2-aminophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidants like TBHP and oxone.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include molecular iodine, sodium sulfinate, and TMSOTf. Major products formed from these reactions include 2-sulfonylindoles and other substituted indole derivatives .
Aplicaciones Científicas De Investigación
1H-Indole, 1-((2-aminophenyl)sulfonyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Exhibits antiviral, anti-inflammatory, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its bioactivity.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- involves its interaction with specific molecular targets and pathways. The sulfonyl group enhances its ability to bind to biological targets, leading to various physiological effects. The compound’s bioactivity is attributed to its ability to undergo electrophilic substitution, which allows it to interact with multiple receptors and enzymes .
Comparación Con Compuestos Similares
1H-Indole, 1-((2-aminophenyl)sulfonyl)- can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-2-carboxylic acid: Another indole derivative with distinct properties.
Sulfonamide-based indole analogs: Known for their antimicrobial actions.
The uniqueness of 1H-Indole, 1-((2-aminophenyl)sulfonyl)- lies in its enhanced bioactivity due to the presence of the sulfonyl group, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
173908-44-6 |
|---|---|
Fórmula molecular |
C14H12N2O2S |
Peso molecular |
272.32 g/mol |
Nombre IUPAC |
2-indol-1-ylsulfonylaniline |
InChI |
InChI=1S/C14H12N2O2S/c15-12-6-2-4-8-14(12)19(17,18)16-10-9-11-5-1-3-7-13(11)16/h1-10H,15H2 |
Clave InChI |
DCPWJRMUSRUXQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CN2S(=O)(=O)C3=CC=CC=C3N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



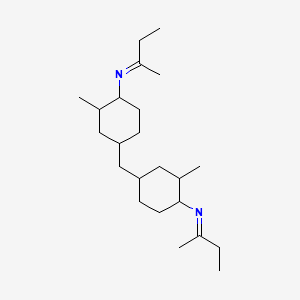
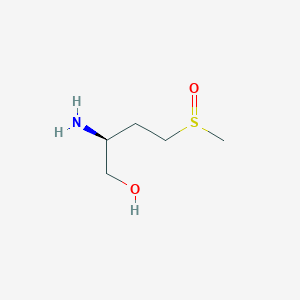
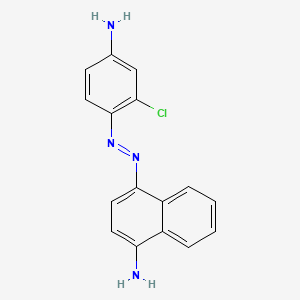

![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)

